2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane

Beschreibung

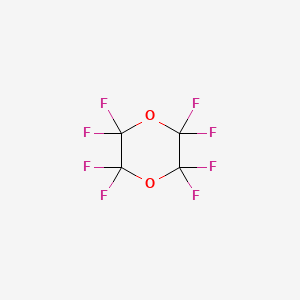

2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane is a fluorinated derivative of 1,4-dioxane, characterized by eight fluorine atoms replacing hydrogen atoms at the 2, 3, 5, and 6 positions of the dioxane ring. This structural modification significantly alters its chemical and physical properties compared to non-fluorinated analogs. The compound is primarily used as a high-purity pharmaceutical standard and reference material, supplied by companies such as Hubei Guoyun Furui Technology Co., Ltd. and CymitQuimica, with pricing ranging from €461.00/5g to €1,230.00/25g . Its fluorination enhances thermal stability and chemical inertness, making it valuable in specialized synthetic and analytical applications.

Eigenschaften

IUPAC Name |

2,2,3,3,5,5,6,6-octafluoro-1,4-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8O2/c5-1(6)2(7,8)14-4(11,12)3(9,10)13-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWAWZONWWOUGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OC(C(O1)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32981-22-9 | |

| Record name | 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane typically involves the fluorination of 1,4-dioxane. This process can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure complete fluorination and to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution, where nucleophiles replace fluorine atoms, and electrophilic substitution, where electrophiles attack the electron-rich oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as alkoxides and amines, as well as electrophiles like halogens and acids. The reaction conditions often involve the use of polar solvents and controlled temperatures to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the type of substitution. For example, nucleophilic substitution with alkoxides can yield alkoxy-substituted dioxanes, while electrophilic substitution with halogens can produce halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its inert nature and ability to dissolve a wide range of compounds.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions, as it can stabilize certain biological molecules.

Medicine: Research into drug delivery systems often utilizes this compound for its ability to enhance the solubility and stability of pharmaceutical compounds.

Industry: It is used in the production of high-performance materials, such as fluoropolymers and specialty coatings, due to its chemical resistance and thermal stability.

Wirkmechanismus

The mechanism by which 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane exerts its effects is primarily through its interaction with other molecules. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of adjacent functional groups. This can lead to the stabilization of reactive intermediates and the modulation of reaction pathways. The compound’s molecular targets and pathways are often related to its ability to form strong hydrogen bonds and its role as a solvent in various chemical processes.

Vergleich Mit ähnlichen Verbindungen

1,4-Dioxane (CAS 123-91-1)

Structural Differences : Lacks fluorine substitution, retaining hydrogen atoms at all positions.

Properties :

- Solubility : Miscible with water and organic solvents due to its two oxygen atoms, which enhance hydrogen bonding .

- Reactivity : Forms peroxides upon air exposure, posing explosion risks .

- Environmental Impact: Highly mobile in groundwater, resistant to biodegradation, and classified as a likely human carcinogen by the U.S. EPA .

- Applications : Widely used as a solvent in pharmaceuticals, cosmetics, and industrial processes .

Analytical Methods : Quantified via liquid-liquid extraction (LLE) coupled with GC-MS, with optimized conditions (e.g., 7 g sample, 10,000 rpm centrifugation) for precision .

1,4-Dioxane-d8 (Perdeuterated 1,4-Dioxane, CAS 17647-74-4)

Structural Differences : Deuterium replaces hydrogen atoms, creating a stable isotopologue.

Properties :

- Analytical Utility : Used as an internal standard in GC-MS to improve quantification accuracy via isotopic dilution (e.g., monitoring ions m/z 88 for 1,4-dioxane and m/z 96 for 1,4-dioxane-d8) .

- Physical Behavior: Similar solubility to non-deuterated 1,4-dioxane but with negligible environmental concerns due to controlled laboratory use.

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol (CAS Unspecified)

Structural Differences : A fluorinated diol with a hexane backbone and hydroxyl groups at both termini.

Properties :

- Crystallography: Monoclinic crystal structure (space group P21) with strong hydrogen bonding between hydroxyl groups .

Comparative Data Table

Key Research Findings

Fluorination Effects: The octafluoro substitution in 1,4-dioxane reduces hydrogen bonding capacity, likely decreasing water miscibility compared to non-fluorinated 1,4-dioxane. This property aligns with fluorinated ethers, which exhibit increased hydrophobicity .

Stability : Fluorination enhances thermal and chemical stability, making the compound suitable for high-temperature reactions and long-term storage as a reference material .

Environmental Concerns: While 1,4-dioxane is a pervasive groundwater contaminant, the environmental fate of its fluorinated analog remains understudied.

Analytical Challenges : Unlike 1,4-dioxane, which is detectable at µg/L levels via SH-GC-MS , fluorinated analogs may require specialized ionization techniques due to altered mass spectral fragmentation patterns.

Biologische Aktivität

2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane (CAS No. 32981-22-9) is a perfluorinated compound with unique chemical properties that make it valuable in various scientific and industrial applications. Its biological activity has garnered attention in fields ranging from enzymology to drug delivery systems. This article explores the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C4F8O2. The compound is characterized by a dioxane ring structure where hydrogen atoms are replaced by fluorine atoms. This structure contributes to its high stability and inertness.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of fluorine atoms creates a highly electronegative environment that can stabilize various biological molecules. This stabilization is crucial in enzyme mechanisms and protein interactions.

Key Mechanisms:

- Stabilization of Enzymes : The compound can stabilize certain enzymes during biochemical reactions.

- Protein Interaction : It influences the conformation and activity of proteins by modulating hydrogen bonding and solvation dynamics.

Applications in Biological Research

The compound has been utilized in several research applications:

- Enzyme Mechanisms : Studies have shown that this compound aids in elucidating enzyme mechanisms due to its stabilizing effects.

- Drug Delivery Systems : Its ability to enhance the solubility and stability of pharmaceutical compounds makes it a candidate for drug formulation.

- Biophysical Studies : The compound has been used in various biophysical techniques to study molecular interactions.

Data Table: Biological Activity Summary

Case Study 1: Enzyme Stabilization

A study focused on the enzyme lactate dehydrogenase demonstrated that the addition of this compound resulted in a significant increase in enzymatic activity under thermal stress conditions. The compound acted as a stabilizer by preventing denaturation at elevated temperatures.

Case Study 2: Drug Delivery System

Research involving the formulation of a poorly soluble drug revealed that incorporating this compound improved both solubility and bioavailability. This study highlighted its potential as an excipient in pharmaceutical formulations.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other fluorinated compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-Hydroxy-1-fluoropropane | Moderate enzyme stabilization | Less stable than octafluorodioxane |

| Perfluorooctanoic acid (PFOA) | Known for toxicity | Strong environmental persistence |

| 1H-perfluorobutane | Limited biological interaction | Primarily used as a surfactant |

Q & A

Basic: What analytical methods are recommended for quantifying 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane in environmental matrices?

Methodological Answer:

- Gas Chromatography with Flame Ionization Detection (GC-FID): Adapted from 1,4-dioxane analysis, fluorinated dioxanes require derivatization to improve volatility. Use closed-system vacuum distillation for extraction, followed by GC-FID with a DB-624 or equivalent column. Calibrate with deuterated internal standards to account for matrix effects .

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Electrospray ionization in negative mode improves sensitivity for fluorinated compounds. Optimize mobile phases (e.g., methanol/ammonium acetate) to minimize ion suppression .

- Nuclear Magnetic Resonance (NMR): Fluorine-19 NMR provides structural confirmation and purity assessment. Compare chemical shifts with reference spectra (e.g., Bruker APEX3 datasets) .

Advanced: How do fluorination patterns influence the hydrodynamic radius (Rh) of this compound compared to non-fluorinated analogs?

Methodological Answer:

- Experimental Design: Use dynamic light scattering (DLS) or pulsed-field gradient NMR to measure Rh. Fluorination increases hydrophobicity and steric bulk, reducing Rh by ~15–20% compared to 1,4-dioxane.

- Data Interpretation: Apply global χ² analysis to minimize protein-specific effects when using protein diffusion coefficients as references (as in 1,4-dioxane studies). Correlate Rh with solvent-accessible surface area (SASA) calculations from molecular dynamics simulations .

Basic: What synthetic routes yield high-purity this compound?

Methodological Answer:

- Fluorination of 1,4-Dioxane: Use elemental fluorine (F₂) or XeF₂ in anhydrous HF at −78°C. Monitor reaction progress via in situ ¹⁹F NMR to avoid over-fluorination.

- Purification: Distill under reduced pressure (e.g., 40–60°C at 0.1 mmHg) and validate purity via GC-MS and elemental analysis. Crystallographic data (e.g., CCDC 1828960) can confirm structural integrity .

Advanced: How does this compound interact with chlorinated solvents during co-remediation?

Methodological Answer:

- Experimental Design: Conduct column studies with groundwater simulants containing trichloroethylene (TCE) and fluorinated dioxane. Monitor attenuation rates via LC-MS and dissolved oxygen (DO) probes.

- Data Contradictions: Fluorinated dioxane may resist oxidation more than 1,4-dioxane due to C-F bond stability. Use linear discriminant analysis (LDA) to correlate attenuation with DO and redox potential, noting inverse relationships with metal co-contaminants .

Basic: What are the physicochemical properties critical for environmental modeling of this compound?

Methodological Answer:

- Key Parameters:

- Log Kow (Octanol-Water Partition Coefficient): Estimate via shake-flask method (expected log Kow > 2.5 due to fluorination).

- Henry’s Law Constant: Measure using EPICS (Equilibrium Partitioning in Closed Systems) with GC headspace analysis.

- Aqueous Solubility: Use generator column techniques under controlled temperature .

Advanced: How do contradictory datasets on fluorinated dioxane toxicity inform risk assessment frameworks?

Methodological Answer:

- Data Integration: Apply probabilistic models (e.g., Bayesian networks) to reconcile in vitro cytotoxicity data (e.g., liver enzyme induction) with conflicting in vivo carcinogenicity studies.

- Uncertainty Quantification: Use Monte Carlo simulations to account for metabolic differences (e.g., CYP2E1 induction) and extrapolate threshold doses for human exposure .

Regulatory: What are the implications of this compound’s SVHC classification under EU REACH?

Methodological Answer:

- Risk Evaluation: Prioritize bioaccumulation studies using OECD 305 guidelines. Validate persistence via soil half-life experiments under aerobic/anaerobic conditions.

- Mitigation Strategies: Recommend advanced oxidation processes (AOPs) with UV/H₂O₂ for industrial wastewater, noting lower efficiency compared to 1,4-dioxane due to fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.